1-Imidazolidin-1-ylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

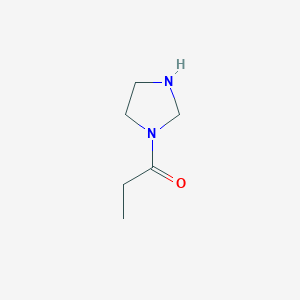

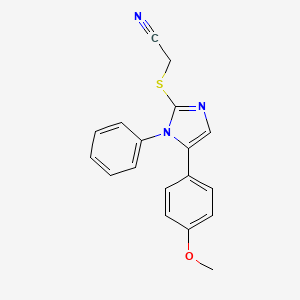

1-Imidazolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C6H12N2O . It belongs to the class of imidazolidinones, which are 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazole and its derivatives has been extensively studied. One of the simplest methods for the synthesis of imidazolones is the condensation of acyloins with monosubstituted ureas . This reaction proceeds in various solvents under the conditions of acidic catalysis . Another method involves the use of synthetic organic compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView , which allows for the conversion of a drawn molecule into a 3D model . The molecular weight of this compound is 128.17 .Chemical Reactions Analysis

Imidazole and its derivatives have been known to undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazoles have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Novel Benzazole Derivatives Synthesis and Biological Activity

1-[(Imidazolidin-2-yl)imino]indazole and its derivatives, related to 1-Imidazolidin-1-ylpropan-1-one, have been synthesized and studied for their biological activities. These compounds have shown significant selectivity for alpha2-adrenoceptors over imidazoline I1 receptors, indicating potential medical applications as alpha2-adrenoceptor agonists. They may find use in the development of centrally acting antihypertensive drugs (Sa̧czewski et al., 2008).

Imidazolidin-4-ones in Oligopeptides

Imidazolidin-4-ones, often employed as skeletal modifications in bioactive oligopeptides, have been studied for their stereoselective formation. These compounds, synthesized from the reaction of alpha-aminoamide moieties with ketones or aldehydes, are crucial in proline surrogacy and protection of N-terminal amino acids against hydrolysis (Ferraz et al., 2007).

Hypotensive Agents Synthesis and Evaluation

1-[(Imidazolidin-2-yl)imino]-1H-indoles, analogues of this compound, have been synthesized and evaluated as hypotensive agents. These compounds exhibit substantial selectivity for alpha2-adrenoceptors, with some demonstrating pronounced hypotensive and bradycardic activities in experimental settings (Kornicka et al., 2017).

Imidazoline Compounds in Cardiovascular Effects

Studies on imidazoline compounds derived from this compound have shown their potential in inducing cardiovascular effects like decreased blood pressure and heart rate in rats. These effects are mediated through alpha2-adrenergic and I1-imidazoline receptors (Boblewski et al., 2016).

Imidazolidine Derivatives in K+ Currents Modulation

Imidazolidine derivatives have been studied for their effects on glibenclamide-sensitive K+ currents. This research provides insights into the potential use of these compounds in modulating ion channel activity, which is important in various physiological processes (Sakuta & Okamoto, 1994).

Antitumor Activity of Novel Arenesulfonylimidazolidin-2-ones

Research has shown that novel arenesulfonylimidazolidin-2-ones exhibit significant antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Abdel-Aziz et al., 2012).

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which are structurally similar to 1-imidazolidin-1-ylpropan-1-one, interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Imidazole groups are known to play a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . Therefore, it is plausible that this compound could influence pathways involving histidine residues.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2551±330 °C and a predicted density of 1037±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to imidazole derivatives, it is plausible that it could influence cellular processes by modulating the activity of its target proteins .

Action Environment

It is known that the compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules in its environment .

properties

IUPAC Name |

1-imidazolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPQCGLMDHWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide](/img/structure/B2903871.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2903875.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903876.png)

![8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903880.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2903884.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2903888.png)

![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)